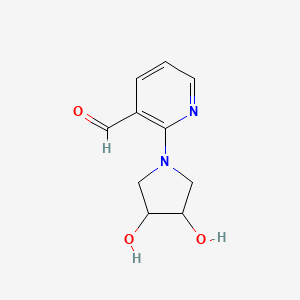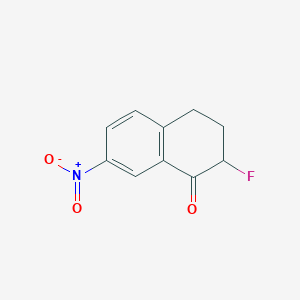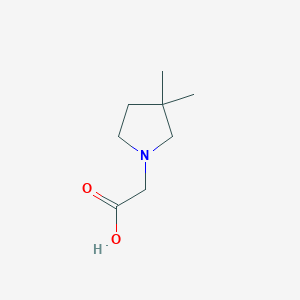
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde is a complex organic compound that features both pyridine and pyrrolidine rings The presence of hydroxyl groups on the pyrrolidine ring and an aldehyde group on the pyridine ring makes this compound highly reactive and versatile in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring followed by the introduction of hydroxyl groups. The pyridine ring is then constructed, and the aldehyde group is introduced through formylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction parameters and can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, primary alcohols, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the pyrrolidine ring and hydroxyl groups, making it less reactive.
3,4-Dihydroxypyrrolidine: Lacks the pyridine ring and aldehyde group, limiting its applications.
Pyrrolidine-2-carbaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to its combination of functional groups and ring structures, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and interact with diverse molecular targets makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-(3,4-dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O3/c13-6-7-2-1-3-11-10(7)12-4-8(14)9(15)5-12/h1-3,6,8-9,14-15H,4-5H2 |
Clé InChI |
DMBGCCAJHHDMJK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1C2=C(C=CC=N2)C=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)


![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)

![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)



![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)


![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
